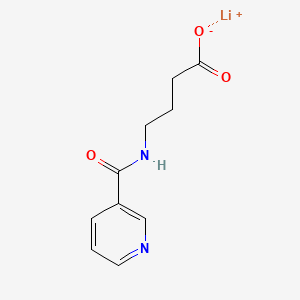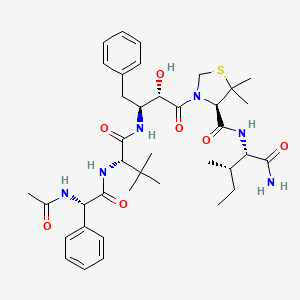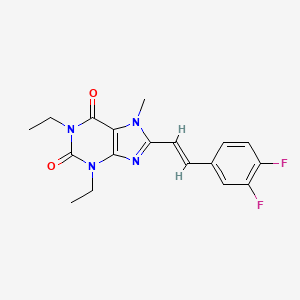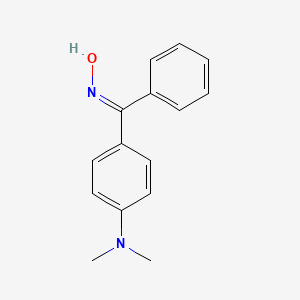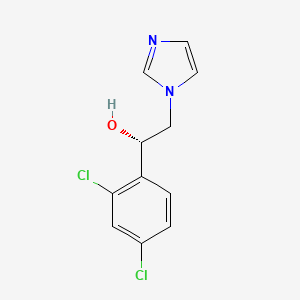
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group and an imidazole ring, which are connected via an ethanol moiety
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenyl and imidazole derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes, optimization of reaction parameters, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and time are optimized based on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including signal transduction, metabolic pathways, and gene expression, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other imidazole derivatives, such as 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone and 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethane, share structural similarities but differ in their functional groups and chemical properties.
Uniqueness: The presence of the ethanol moiety in 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)- imparts unique chemical reactivity and potential biological activities, distinguishing it from other related compounds.
Eigenschaften
CAS-Nummer |
27646-28-2 |
|---|---|
Molekularformel |
C11H10Cl2N2O |
Molekulargewicht |
257.11 g/mol |
IUPAC-Name |
(1S)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol |
InChI |
InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2/t11-/m1/s1 |
InChI-Schlüssel |
UKVLTPAGJIYSGN-LLVKDONJSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CN2C=CN=C2)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


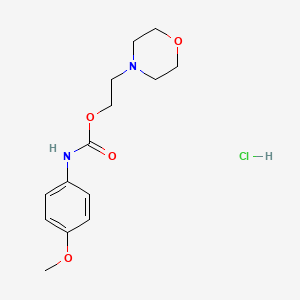
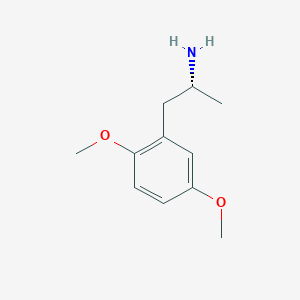


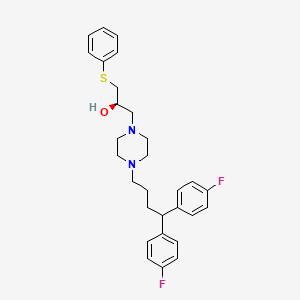

![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
